2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group at the 2-position and a trifluorophenyl group at the 5-position, along with a carboxylic acid functional group at the 3-position. The presence of both chloro and trifluorophenyl groups imparts distinct chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The trifluorophenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The chloro and carboxylic acid groups can also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 4-(Trifluoromethyl)pyridine
Uniqueness: Compared to similar compounds, 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid stands out due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, trifluorophenyl, and carboxylic acid groups provides a unique set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3NO2/c13-11-7(12(18)19)1-5(4-17-11)10-8(15)2-6(14)3-9(10)16/h1-4H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIBOMJWHJOWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=C(N=C2)Cl)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687736 |
Source
|
Record name | 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-96-3 |
Source
|
Record name | 2-Chloro-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.